molecular formula C19H19NO4 B182328 Kribb3 CAS No. 153151-22-5

Kribb3

Cat. No. B182328
M. Wt: 325.4 g/mol
InChI Key: REUNIRRMGNFOCY-CYVLTUHYSA-N
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Description

KRIBB3 is a novel and potent microtubule inhibitor with potential anticancer activity . It has anti-migratory and anti-invasive activities in MDA-MB-231 cells . KRIBB3 inhibits tumor cell migration and invasion by blocking protein kinase C-dependent phosphorylation of Hsp27 through its direct binding to Hsp27 .

The empirical formula for KRIBB3 is C19H19NO4 .


Molecular Structure Analysis

The molecular weight of KRIBB3 is 325.36 . The elemental composition of KRIBB3 is C, 70.14; H, 5.89; N, 4.31; O, 19.67 .


Physical And Chemical Properties Analysis

KRIBB3 is a solid substance that is white to off-white in color . It is soluble in DMSO at a concentration of 15 mg/mL . It should be stored under inert gas, protected from light, at a temperature of -20°C .

Scientific Research Applications

  • KRIBB3 as a Microtubule Inhibitor and Cancer Therapy Agent : KRIBB3 inhibits cancer cell growth both in vitro and in vivo. It induces cell cycle arrest at the G2/M phase and subsequent apoptosis in human cancer cells. This is achieved through the accumulation of Cyclin B1 and cleavage of poly(ADP-ribose) polymerase (PARP). Additionally, KRIBB3 disrupts the microtubule cytoskeleton and activates the mitotic spindle checkpoint, suggesting its potential as a cancer therapy drug (Shin et al., 2008).

  • Synthesis of KRIBB3 for Anticancer Research : A practical synthesis method for KRIBB3 has been developed, which could facilitate the production of KRIBB3 and its analogs for in vivo studies and for exploring structure-activity relationships in cancer research (Lee et al., 2012).

  • KRIBB3's Role in Inhibiting Tumor Cell Migration and Invasion : KRIBB3 has shown anti-migratory and anti-invasive activities in cancer cells. It inhibits tumor cell migration and invasion by blocking protein kinase C-dependent phosphorylation of Hsp27, a protein involved in cell motility. This underscores KRIBB3's potential as a therapeutic agent in cancer treatment (Shin et al., 2005).

  • Structural Analysis and Modification of KRIBB3 : Research on KRIBB3 analogs has revealed that the presence of free phenolic hydrogens in aryl moieties plays a crucial role in the inhibition of microtubule polymerization. This structural analysis aids in understanding the mechanism of action of KRIBB3 and its analogs (Lee et al., 2011).

Safety And Hazards

KRIBB3 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may cause long-lasting harmful effects to aquatic life . It should be handled with care, avoiding ingestion and release to the environment .

properties

IUPAC Name

4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-4-12-9-15(17(21)10-18(12)23-3)19-16(11-20-24-19)13-5-7-14(22-2)8-6-13/h5-11,21H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBHIGLOMVMJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425315
Record name 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kribb3

CAS RN

129414-88-6
Record name 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5-Ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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